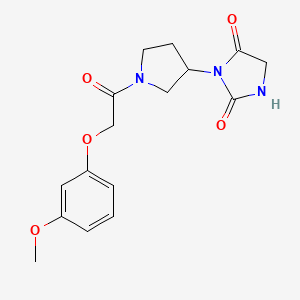
3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . The molecule also contains an imidazolidine-2,4-dione group, a methoxyphenoxy group, and an acetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry of the molecule. The pyrrolidine ring, due to its sp3 hybridization, contributes to the three-dimensional structure of the molecule .Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications
The compound 3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has a complex structure that suggests a variety of potential applications in scientific research. Below is a detailed analysis of six unique applications, each within its own field of study.
Synthesis of Bioactive Natural Products: This compound can serve as a building block in the synthesis of bioactive natural products. Its structure, which includes an imidazolidine-2,4-dione moiety, is often found in compounds with biological activity. The methoxyphenoxy group could potentially be involved in hydrogen bonding, increasing the compound’s affinity for biological targets.
Development of Clinical Candidates for Neurological Disorders: The structural complexity of this compound suggests its potential use in developing clinical candidates for treating neurological conditions such as depression, anxiety, schizophrenia, and addictions. Its ability to cross the blood-brain barrier and interact with central nervous system receptors could be explored further.
Antioxidant Applications: Compounds with methoxy groups, like the one , have been known to exhibit antioxidant properties. This compound could be studied for its ability to scavenge free radicals and protect against oxidative stress, which is a factor in many chronic diseases.
Ultraviolet Absorbers in Dermatological Products: The aromatic structure of this compound, particularly the presence of the methoxyphenoxy group, suggests it could absorb ultraviolet (UV) light. This property can be harnessed in the development of sunscreen and other dermatological products to protect the skin from UV radiation.
Flame Retardants in Material Science: The imidazolidine-2,4-dione ring system in this compound is structurally similar to other compounds known to have flame retardant properties. Research could explore its incorporation into polymers to enhance their flame resistance, which is crucial for safety in various applications.
Conducting Polymers in Electronics: Due to the presence of multiple functional groups capable of undergoing redox reactions, this compound could be used in the synthesis of conducting polymers. These polymers have applications in electronics, particularly in the development of flexible and wearable devices.
Each of these applications represents a significant field of research where 3-(1-(2-(3-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione could potentially make an impact. Further studies and experiments would be required to fully realize and harness these properties. The information provided here is based on the structural analysis and known properties of similar compounds .
properties
IUPAC Name |
3-[1-[2-(3-methoxyphenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-3-2-4-13(7-12)24-10-15(21)18-6-5-11(9-18)19-14(20)8-17-16(19)22/h2-4,7,11H,5-6,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKFUQJSJQESHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

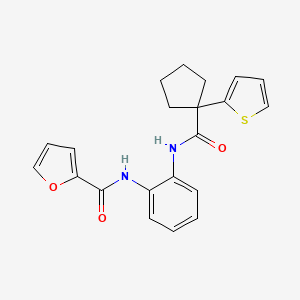
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
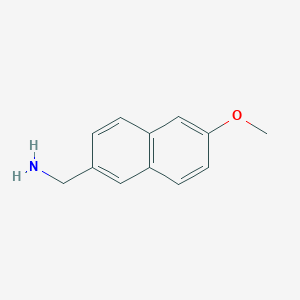


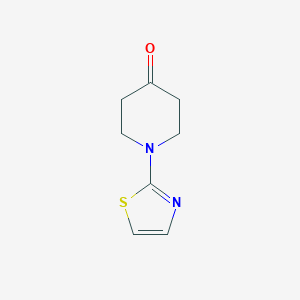

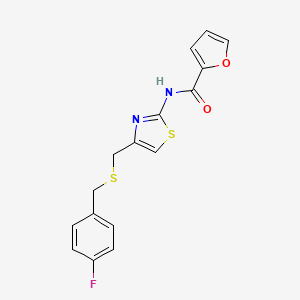
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)
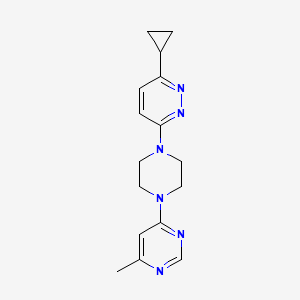
![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)
![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)